molecular formula C25H30N2O3S B11764903 3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide

3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide

Cat. No.: B11764903
M. Wt: 438.6 g/mol
InChI Key: XSNSTYTWVGUAHV-VELRSOEDSA-N
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Description

3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide is a complex organic compound that belongs to the class of steroids This compound is characterized by its intricate structure, which includes a cyclopenta[a]phenanthrene core and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide involves multiple steps, starting from readily available steroid precursors. The key steps include:

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the steroid nucleus.

    Thiazole Ring Formation: Construction of the thiazole ring through cyclization reactions.

    Amidation: Formation of the amide bond between the steroid core and the thiazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To reduce any double bonds present in the intermediate compounds.

    Purification: Using techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.

    Reduction: The ketone group at the 17-position can be reduced to form a secondary alcohol.

    Substitution: The thiazole ring can participate in substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

    Oxidation: Formation of 3-keto derivatives.

    Reduction: Formation of 17-hydroxy derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Used as a lead compound for the development of new steroid-based drugs.

    Pharmacology: Studied for its potential anti-inflammatory and anti-cancer properties.

    Biochemistry: Used in the study of steroid hormone receptors and their interactions.

    Industrial Applications: Potential use in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The compound’s effects are mediated through both genomic and non-genomic mechanisms, involving changes in transcriptional activity and direct interactions with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A naturally occurring steroid hormone with a similar cyclopenta[a]phenanthrene core.

    Estradiol: Another steroid hormone with a similar structure but different functional groups.

    Cortisol: A glucocorticoid with a similar steroid nucleus but different substituents.

Uniqueness

What sets 3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide apart is its unique combination of a steroid core with a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H30N2O3S

Molecular Weight

438.6 g/mol

IUPAC Name

3-[(8R,9S,13S,14S,15R)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C25H30N2O3S/c1-14-13-26-24(31-14)27-22(30)8-4-16-12-21(29)25(2)10-9-19-18-7-5-17(28)11-15(18)3-6-20(19)23(16)25/h5,7,11,13,16,19-20,23,28H,3-4,6,8-10,12H2,1-2H3,(H,26,27,30)/t16-,19-,20-,23+,25-/m1/s1

InChI Key

XSNSTYTWVGUAHV-VELRSOEDSA-N

Isomeric SMILES

CC1=CN=C(S1)NC(=O)CC[C@@H]2CC(=O)[C@@]3([C@@H]2[C@@H]4CCC5=C([C@H]4CC3)C=CC(=C5)O)C

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCC2CC(=O)C3(C2C4CCC5=C(C4CC3)C=CC(=C5)O)C

Origin of Product

United States

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